molecular formula C14H9FN2O B8587349 4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine CAS No. 166895-06-3

4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine

Cat. No. B8587349
CAS RN: 166895-06-3
M. Wt: 240.23 g/mol
InChI Key: NKWYMYOCYVDEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine is a useful research compound. Its molecular formula is C14H9FN2O and its molecular weight is 240.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

166895-06-3

Product Name

4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-pyridin-4-yl-1,3-oxazole

InChI

InChI=1S/C14H9FN2O/c15-12-3-1-10(2-4-12)13-14(18-9-17-13)11-5-7-16-8-6-11/h1-9H

InChI Key

NKWYMYOCYVDEFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC=N2)C3=CC=NC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(4-fluoro-phenyl)-2-pyridin-4-yl-ethanone hydrobromide (10 g, Reference Example 9) in acetonitrile (100 ml) at 0° C. was treated with formic acid (10 ml) followed by triethylamine (35 ml). The solution was stirred at room temperature for 16 hours and urea (4 g) was added together with formic acid (100 ml). The resulting mixture was refluxed for 6 hours with concomitant removal of the acetonitrile [with a Mc Intire head]. The solvent was then evaporated, the residue taken up into ethyl acetate and the grey solid discarded. The solvent was evaporated and the resulting gum was dissolved in water (100 ml) and the solution basified to pH 11 by addition of sodium hydroxide pellets. The resulting solid was filtered and subjected to flash chromatography on silica eluting with ethyl acetate to give the title compound as a white solid. MS: 241 [MH+]. RF=0.34 (ethyl acetate, determined by thin layer chromatography on silica).
Name
2-bromo-1-(4-fluoro-phenyl)-2-pyridin-4-yl-ethanone hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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